

"2-Benzyl-1,3-thiazole-4-carboxylic acid" CAS number and chemical identifiers

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Compound of Interest

Compound Name: 2-Benzyl-1,3-thiazole-4-carboxylic acid

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In-Depth Technical Guide: 2-Benzyl-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Benzyl-1,3-thiazole-4-carboxylic acid**, focusing on its chemical identity, synthesis, and characterization. Due to the limited publicly available data, this guide synthesizes information from general methodologies for related compounds to present a predictive profile for the target molecule.

Chemical Identifiers and Properties

2-Benzyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a central thiazole ring, a functionality of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of molecules.^{[1][2]} The key chemical identifiers and predicted properties for this compound are summarized below.

Identifier	Value	Reference
CAS Number	36916-44-6	
Molecular Formula	C ₁₁ H ₉ NO ₂ S	[3]
Molecular Weight	219.26 g/mol	[3]
InChI Key	OUVVHURAIHESSK-UHFFFAOYSA-N	[3]
SMILES	<chem>O=C(O)c1sc(Cc2ccccc2)nc1</chem>	[3]
Predicted XlogP	2.8	[3]

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of **2-Benzyl-1,3-thiazole-4-carboxylic acid** is not readily available in the cited literature, a plausible and widely used method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis.[4] This reaction typically involves the condensation of an α -haloketone with a thioamide.

A proposed synthetic workflow for **2-Benzyl-1,3-thiazole-4-carboxylic acid** is outlined below. This protocol is a general representation and may require optimization for specific laboratory conditions.

Proposed Experimental Protocol: Hantzsch Thiazole Synthesis

Objective: To synthesize **2-Benzyl-1,3-thiazole-4-carboxylic acid**.

Materials:

- Ethyl 2-chloroacetoacetate (or a similar α -halo- β -ketoester)
- 2-Phenylthioacetamide
- Ethanol

- Sodium hydroxide (for saponification)
- Hydrochloric acid (for acidification)
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, recrystallization setup)

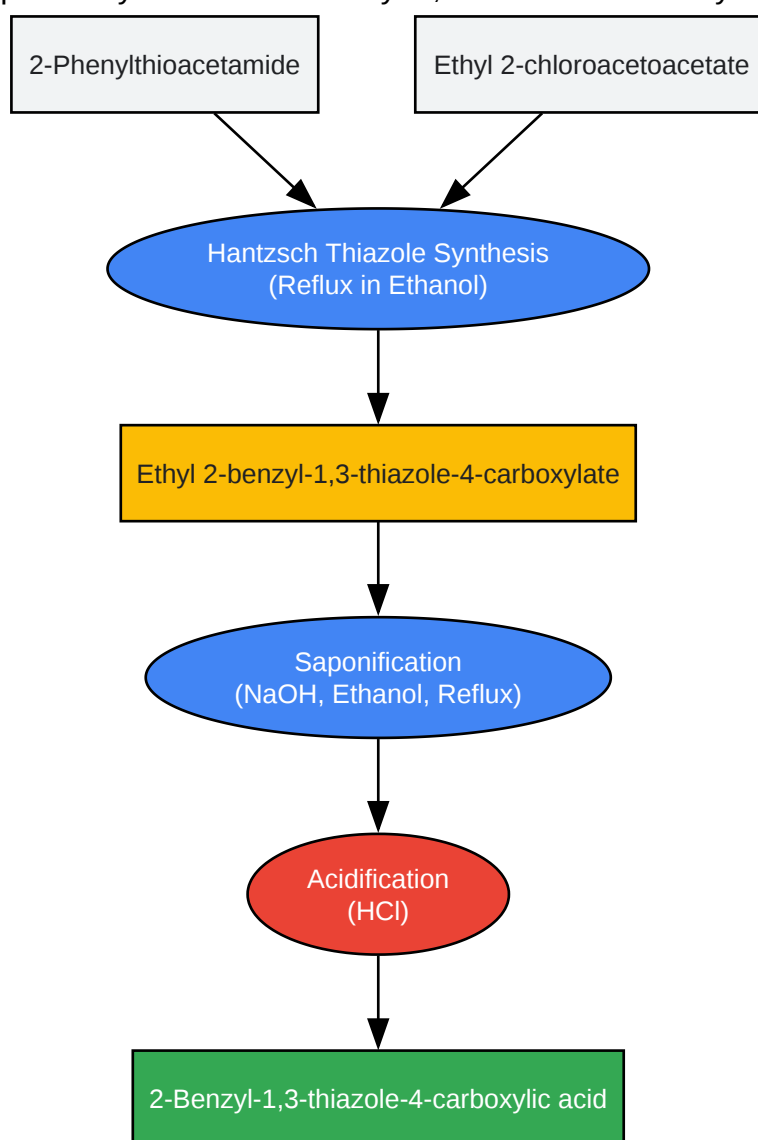
Procedure:

- Thiazole Ring Formation:
 - In a round-bottom flask, dissolve 2-phenylthioacetamide (1 equivalent) in ethanol.
 - To this solution, add ethyl 2-chloroacetoacetate (1 equivalent).
 - The reaction mixture is then refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
 - Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
 - The resulting crude product, ethyl 2-benzyl-1,3-thiazole-4-carboxylate, is then purified, typically by recrystallization from a suitable solvent like ethanol.
- Saponification:
 - The purified ethyl 2-benzyl-1,3-thiazole-4-carboxylate is dissolved in an ethanolic solution of sodium hydroxide.
 - The mixture is heated to reflux for a period sufficient to ensure complete hydrolysis of the ester, as monitored by TLC.
 - After cooling to room temperature, the ethanol is removed under reduced pressure.
- Acidification and Isolation:
 - The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 3-4 with dilute hydrochloric acid.

- The precipitated solid, **2-Benzyl-1,3-thiazole-4-carboxylic acid**, is collected by vacuum filtration.
- The solid is washed with cold water to remove any inorganic impurities and then dried under vacuum to yield the final product.

Logical Workflow for the Proposed Synthesis

Proposed Synthesis of 2-Benzyl-1,3-thiazole-4-carboxylic acid



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Caption: Proposed Hantzsch synthesis workflow for **2-Benzyl-1,3-thiazole-4-carboxylic acid**.

Characterization

The structural confirmation of the synthesized **2-Benzyl-1,3-thiazole-4-carboxylic acid** would rely on standard spectroscopic techniques. Predicted spectral data based on the compound's structure are as follows:

Technique	Expected Features
¹ H NMR	Signals corresponding to the protons of the benzyl group (aromatic and methylene), a signal for the thiazole ring proton, and a characteristic downfield signal for the carboxylic acid proton (typically >10 ppm).[5]
¹³ C NMR	Resonances for the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm region), carbons of the thiazole ring, and carbons of the benzyl group.[6]
IR Spectroscopy	A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm ⁻¹), a strong C=O stretching vibration (around 1700 cm ⁻¹), and characteristic bands for the aromatic C-H and C=C bonds.[7]
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (219.26 g/mol).

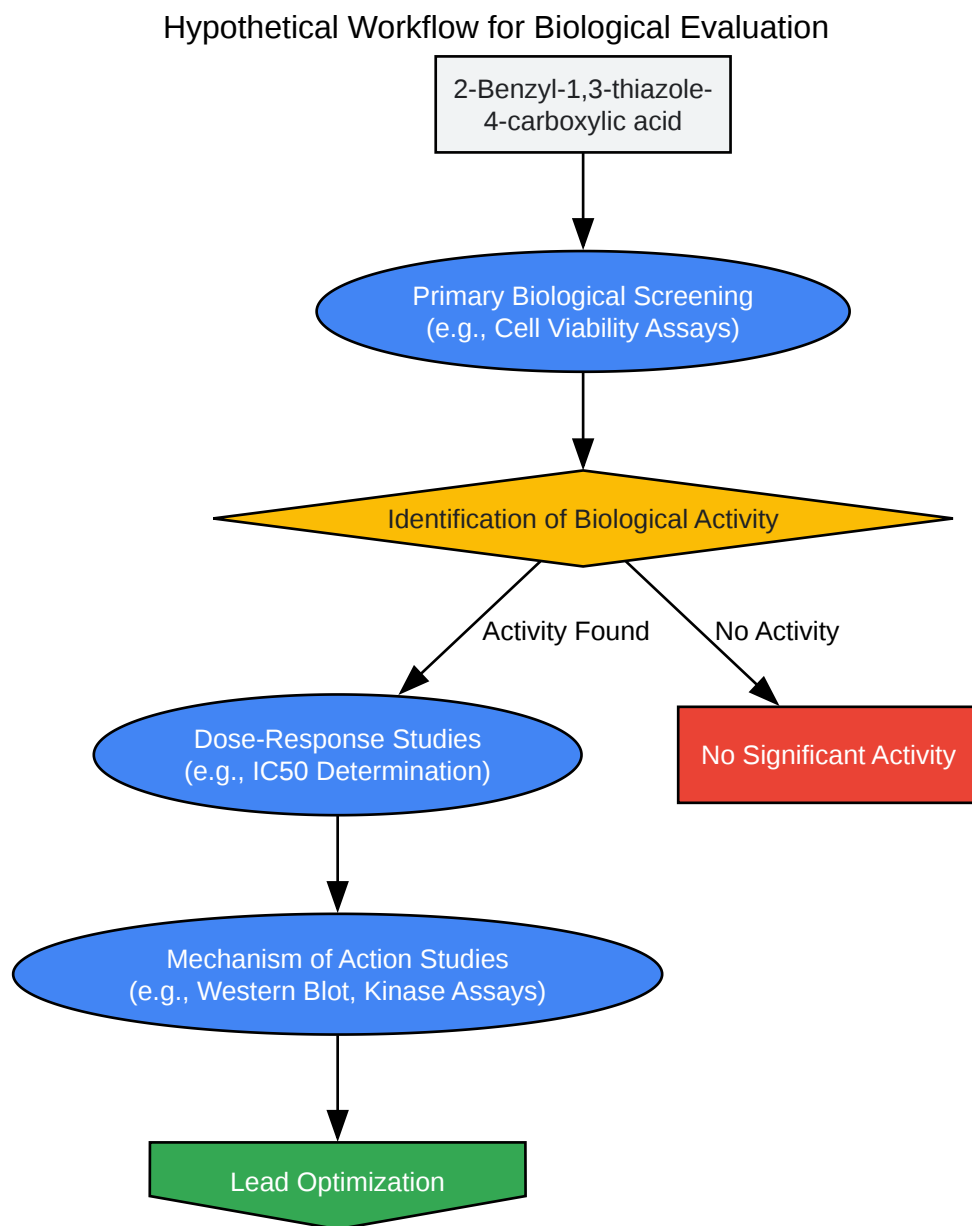
Biological Activity and Signaling Pathways

A thorough search of publicly available scientific literature and databases did not yield any specific information on the biological activity or the mechanism of action of **2-Benzyl-1,3-thiazole-4-carboxylic acid**. While the thiazole scaffold is a common feature in many biologically active compounds with a wide range of activities including anti-inflammatory,

antimicrobial, and anticancer properties, the specific biological profile of this particular derivative remains uncharacterized in the public domain.^[1]^[2]

Consequently, no signaling pathways or experimental workflows for biological assays can be provided at this time. Further research would be required to elucidate the potential therapeutic applications of this compound.

Experimental Workflow for Compound Evaluation (Hypothetical)



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Caption: A general, hypothetical workflow for the initial biological evaluation of a novel compound.

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